2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1092461-09-0 . It has a molecular weight of 254.04 and is a solid at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H4Cl2F3N . This indicates that it contains nine carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 254.04 .Scientific Research Applications
Crystal Structure and Reaction Mechanisms
Liu, Chen, Sun, and Wu (2013) studied the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, determining it through X-ray crystallography. They also proposed a reaction mechanism for 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Reactivity and Characterization
Stazi et al. (2010) reported an unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the loss of three fluorine atoms and resulting in a trimeric compound. This compound was isolated and characterized using NMR and MS/MS studies, and an unprecedented mechanism was proposed (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Synthesis and Application in Organic Synthesis
Kodaira and Okuhara (1988) developed phenylacetylenes with fluoro- or trifluoromethyl substituents, including 2,6-dichloro-4-(trifluoromethyl)phenylacetonitrile, using a two-step route involving 1,1-dichloro-2,2-difluoroethene. This method is significant for the synthesis of various compounds in organic chemistry (Kodaira & Okuhara, 1988).
Kinetics and Catalysis
Durantini, Chiacchiera, and Silber (1993) investigated the kinetics of the reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis conditions. They explored various variables impacting the reaction, providing insight into the mechanism and kinetics of reactions involving this class of compounds (Durantini, Chiacchiera, & Silber, 1993).
NMR Applications
Koóš and Mosher (1993) studied α-Amino-α-trifluoromethyl-phenylacetonitrile as a reagent for 19F NMR determination of enantiomeric purity of acids. This research highlights the compound's utility in NMR spectroscopy for chiral analysis (Koóš & Mosher, 1993).
Chemical Reactions and Transformations
Rykowski, Wolińska, and Plas (2000, 2001) investigated the reactivity of 3-substituted 6-phenyl-1,2,4-triazines and phenylacetonitrile anion in polar aprotic solvents, elucidating the mechanisms and products of these reactions. This work contributes to understanding the reactivity of nitrogen-containing heterocycles (Rykowski, Wolińska, & Plas, 2000), (Rykowski, Wolińska, & Van Der Plas, 2001).
Properties
IUPAC Name |
2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHSZBBCOUAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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